molecular formula C11H13NS B15164766 Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, (R)- CAS No. 158554-98-4

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, (R)-

Katalognummer: B15164766
CAS-Nummer: 158554-98-4
Molekulargewicht: 191.29 g/mol
InChI-Schlüssel: OKZCWOZVCNOBBD-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromo ketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazolidine: A saturated derivative with different reactivity.

Uniqueness

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. This enantiomeric purity can be crucial for applications in pharmaceuticals and other fields where stereochemistry plays a significant role .

Eigenschaften

CAS-Nummer

158554-98-4

Molekularformel

C11H13NS

Molekulargewicht

191.29 g/mol

IUPAC-Name

(4R)-4-ethyl-2-phenyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H13NS/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1

InChI-Schlüssel

OKZCWOZVCNOBBD-SNVBAGLBSA-N

Isomerische SMILES

CC[C@@H]1CSC(=N1)C2=CC=CC=C2

Kanonische SMILES

CCC1CSC(=N1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.